N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2-methylphenyl)ethanediamide
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Overview
Description
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(2-methylphenyl)oxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a cyclopropane ring, and an oxamide group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(2-methylphenyl)oxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Oxamide Formation: The final step involves the coupling of the quinoline derivative with 2-methylphenyl isocyanate to form the oxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(2-methylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(2-methylphenyl)oxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the oxamide group can form hydrogen bonds with proteins, potentially inhibiting their function. The cyclopropane ring adds rigidity to the molecule, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(2-methoxy-5-methylphenyl)oxamide
- **N’-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-methylphenyl)oxamide
Uniqueness
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(2-methylphenyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the cyclopropane ring and the oxamide group differentiates it from other quinoline derivatives, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-5-2-3-7-18(14)24-21(27)20(26)23-17-11-10-15-6-4-12-25(19(15)13-17)22(28)16-8-9-16/h2-3,5,7,10-11,13,16H,4,6,8-9,12H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVUGDZZHSLWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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